2-chloro-N-phenyl-7H-purin-6-amine
Overview
Description
2-chloro-N-phenyl-7H-purin-6-amine is a chemical compound with the molecular formula C11H8ClN5. It is a derivative of purine, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-phenyl-7H-purin-6-amine typically involves the chlorination of purine derivatives. One common method includes the reaction of hypoxanthine with phosphoryl chloride in the presence of an unreactive base such as dimethyl aniline . The reaction conditions often require heating under pressure to achieve the desired chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving multiple purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-phenyl-7H-purin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form different purine derivatives or reduction to modify its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions often involve solvents like dimethyl sulfoxide (DMSO) and heating.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
Substitution Reactions: Products include various substituted purine derivatives.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, often with modified functional groups.
Scientific Research Applications
2-chloro-N-phenyl-7H-purin-6-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential role in enzyme inhibition and interaction with nucleic acids.
Medicine: Explored for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-N-phenyl-7H-purin-6-amine involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can intercalate with DNA, disrupting its structure and function . These interactions can lead to various biological effects, including antiviral and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-aminopurine
- 2-chloroadenine
- 6-amino-2-chloro-7H-purine
Comparison
2-chloro-N-phenyl-7H-purin-6-amine is unique due to its phenyl substitution at the nitrogen atom, which can enhance its binding affinity to certain molecular targets compared to other similar compounds. This structural difference can result in distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-chloro-N-phenyl-7H-purin-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-11-16-9-8(13-6-14-9)10(17-11)15-7-4-2-1-3-5-7/h1-6H,(H2,13,14,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKFOFMISVJXDFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC3=C2NC=N3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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